molecular formula C15H18F3N5O2 B2426306 5-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl]piperidin-2-one CAS No. 2380170-51-2

5-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl]piperidin-2-one

Cat. No.: B2426306
CAS No.: 2380170-51-2
M. Wt: 357.337
InChI Key: DBLMYLMRFNNYOD-UHFFFAOYSA-N
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Description

5-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl]piperidin-2-one is a pyridazinone-based compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is known for its unique structure, which includes a trifluoromethyl group attached to a pyridazinone ring, making it a valuable candidate for drug development and other scientific research.

Preparation Methods

The synthesis of 5-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl]piperidin-2-one involves several steps, typically starting with the preparation of the pyridazinone core. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 6-(trifluoromethyl)pyridazin-3-amine with piperazine-1-carbonyl chloride in the presence of a base such as triethylamine can yield the desired compound . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

5-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl]piperidin-2-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl]piperidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the disruption of cellular processes that are critical for the survival and proliferation of cancer cells . The compound’s trifluoromethyl group enhances its binding affinity to these targets, making it a potent inhibitor .

Comparison with Similar Compounds

5-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl]piperidin-2-one can be compared with other pyridazinone derivatives, such as:

    6-Aryl-3(2H)-pyridazinone derivatives: These compounds also exhibit a wide range of biological activities but differ in their substitution patterns and specific applications.

    Pyridazine-based kinase inhibitors: Similar to this compound, these inhibitors target kinases but may have different selectivity profiles and potency. The uniqueness of this compound lies in its specific trifluoromethyl substitution, which enhances its chemical stability and biological activity.

Properties

IUPAC Name

5-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl]piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3N5O2/c16-15(17,18)11-2-3-12(21-20-11)22-5-7-23(8-6-22)14(25)10-1-4-13(24)19-9-10/h2-3,10H,1,4-9H2,(H,19,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBLMYLMRFNNYOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1C(=O)N2CCN(CC2)C3=NN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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